6-Chloro-2,8-dimethyl-4-quinolinol
Description
Historical Context and Evolution of Quinoline (B57606) Chemistry in Medicinal and Materials Science Research
The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated it from coal tar. nih.govwikipedia.orgrsc.org A pivotal moment in its history was the isolation of quinine (B1679958) from cinchona bark in 1820, a quinoline alkaloid that was the primary treatment for malaria for over a century. researchgate.netglobalresearchonline.net This discovery spurred extensive research into quinoline derivatives, leading to the synthesis of numerous antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govglobalresearchonline.net
The versatility of the quinoline scaffold soon became apparent, extending its application beyond antimalarial agents. rsc.org In the mid-20th century, the discovery of nalidixic acid, a 4-quinolone derivative, marked the advent of quinolone antibiotics, a class that has since been expanded with the development of highly effective fluoroquinolones. nih.govwikipedia.org The impact of quinoline derivatives has also been significant in anticancer drug discovery, with compounds like camptothecin (B557342) and its analogs demonstrating potent topoisomerase inhibitory activity. nih.gov
Beyond medicine, quinoline chemistry has found applications in materials science. Quinoline-based dyes, for instance, have been utilized since the 19th century. researchgate.net More contemporary applications include their use in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. wikipedia.orgresearchgate.net The ability to tune the electronic and photophysical properties of quinolines through substitution has made them attractive components for advanced materials.
Fundamental Importance of the 4-Quinolinol Moiety in Chemical Biology and Drug Discovery
The 4-quinolinol moiety, and its tautomeric form, 4-quinolone, are of fundamental importance in chemical biology and drug discovery due to their wide range of biological activities. nih.govwikipedia.orgmdpi.com This structural motif is present in numerous natural products and synthetic compounds with demonstrated therapeutic potential. chemrxiv.orgmdpi.com
The antimicrobial properties of 4-quinolinols are well-documented, forming the core of many antibacterial agents. chemicalbook.com They have also been investigated for their activity against various other pathogens. rsc.org Furthermore, derivatives of 4-hydroxy-2-quinolinone have shown promise as antiviral and antibacterial agents. researchgate.net
In the realm of drug discovery, the 4-quinolinol scaffold serves as a versatile platform for the development of new therapeutic agents targeting a variety of diseases. nih.govmdpi.com For instance, certain 4-hydroxyquinoline (B1666331) derivatives have been explored for their potential as neuroprotective agents and for their activity against parasitic diseases like malaria. chemrxiv.orgnih.gov The ability of the 4-quinolinol ring system to interact with various biological targets underscores its significance as a privileged scaffold in medicinal chemistry. nih.gov
Structural Features and Tautomerism of 4-Quinolinols and 4(1H)-Quinolones: A Detailed Perspective
A key characteristic of 4-quinolinols is their existence in a tautomeric equilibrium with their corresponding 4(1H)-quinolone form. wikipedia.orgoup.com This equilibrium is influenced by factors such as the solvent, pH, and the nature of substituents on the quinoline ring. mdpi.comoup.com
The 4-hydroxyquinoline form possesses an aromatic hydroxyl group at the C4 position, while the 4(1H)-quinolone form has a carbonyl group at C4 and a proton on the nitrogen atom. wikipedia.org Spectroscopic studies, including NMR and IR, as well as X-ray crystallography, have been instrumental in elucidating the predominant tautomeric form in different states. rsc.orgresearchgate.net In many cases, the 4(1H)-quinolone tautomer is favored in both solid and solution states. researchgate.net
Overview of Halogenated and Alkylated Quinoline Derivatives in Contemporary Research
The introduction of halogen and alkyl substituents onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of the parent compound. nih.govresearchgate.net
Halogenated Quinoline Derivatives: The incorporation of halogens, such as chlorine, bromine, and fluorine, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govacs.org Halogenated quinolines have been extensively investigated for their antibacterial and biofilm-eradicating activities. nih.gov For instance, broxyquinoline (B1667947) (5,7-dibromo-8-hydroxyquinoline) and other halogenated quinolines have shown potent activity against drug-resistant Gram-positive bacteria. nih.gov The position and nature of the halogen substituent can have a profound effect on the biological activity profile. nih.gov
Alkylated Quinoline Derivatives: Alkylation, the introduction of alkyl groups, is another powerful tool for modifying the properties of quinoline derivatives. rsc.orgresearchgate.net Alkyl groups can impact the steric and electronic properties of the molecule, influencing its interaction with biological targets. nih.gov The alkylation of quinolines can occur at various positions, including the nitrogen atom and carbon atoms of the ring system. researchgate.netacs.org Research has explored different methods for the alkylation of quinolines, including external oxidant-free techniques, to generate a diverse range of derivatives for biological evaluation. rsc.org Alkyl-4-quinolones, for example, are a class of metabolites with diverse biological activities, including antimicrobial and quorum sensing inhibition. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHFDOQNTFNGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=CC2=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586075 | |
| Record name | 6-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21629-49-2 | |
| Record name | 6-Chloro-2,8-dimethyl-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21629-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40586075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies and Structure Based Drug Design for 6 Chloro 2,8 Dimethyl 4 Quinolinol Derivatives
Influence of the 6-Chloro Substituent on Biological Activity and Molecular Recognition
The introduction of a chlorine atom at the C-6 position of the quinoline (B57606) ring has a marked effect on the biological activity of the resulting compounds. This substitution can significantly enhance the therapeutic potential of the molecule. For instance, in the context of anti-hepatitis B virus (HBV) agents, a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives demonstrated potent anti-HBV activity. nih.gov One promising compound from this series showed significant inhibitory effects on the secretion of hepatitis B surface antigen (HBsAg) and hepatitis B e antigen (HBeAg), as well as the replication of HBV DNA. nih.gov
Similarly, studies on 6-chloro-quinazolin derivatives have revealed their potential as antitumor agents. nih.gov Certain derivatives were found to induce apoptosis in cancer cells, highlighting the importance of the 6-chloro substituent for cytotoxic activity. nih.gov The presence of a chloro group can also be crucial for the anti-mycotic activity of quinoline derivatives. researchgate.net
The electronic properties of the chlorine substituent play a key role in molecular recognition. eurochlor.org As an electron-withdrawing group, it can influence the pKa of the quinoline nitrogen, affecting the molecule's ability to form hydrogen bonds and interact with biological targets. nih.gov This modification of the electronic landscape of the quinoline ring can lead to enhanced binding affinity and, consequently, improved biological efficacy.
Impact of Methyl Groups at the 2- and 8-Positions on Ligand-Target Interactions and Efficacy
The presence of methyl groups at the C-2 and C-8 positions of the quinoline ring also significantly influences the pharmacological profile of 6-Chloro-2,8-dimethyl-4-quinolinol derivatives. The 2-methyl group can play a role in the molecule's interaction with its biological target. For example, in the synthesis of 2-methyl-4-carboxyquinolines, the presence of the 2-methyl group is a result of the specific reaction conditions and starting materials. sci-hub.se
The combination of methyl groups at both the 2- and 8-positions, along with the 6-chloro substituent, creates a unique steric and electronic profile that can be optimized for specific biological activities. For example, the compound 4-Bromo-6-chloro-2,8-dimethylquinoline is a known chemical intermediate, indicating the synthetic accessibility of this substitution pattern for further derivatization. bldpharm.comuni.lu
Systematic Structural Modifications Across the 4-Quinolinol Core and Their Pharmacological Correlates
Systematic structural modifications of the 4-quinolinol core are a cornerstone of SAR studies, aiming to identify key structural features for desired pharmacological effects. The 4-quinolone scaffold itself is a privileged structure in drug discovery, known for a wide range of biological activities. mdpi.comresearchgate.net
Modifications at the 4-position, such as the introduction of an aryl group, have been shown to be effective in developing anti-HBV agents. nih.gov A series of 4-aryl-6-chloro-quinoline derivatives exhibited moderate inhibitory activity against HBsAg and HBeAg secretion and significant inhibition of HBV DNA replication. nih.gov
Furthermore, the conversion of the 4-hydroxyl group to a 4-aminoquinoline (B48711) has been a successful strategy in the development of antimalarial agents. nih.gov SAR studies on 4-aminoquinolines have shown that the 4-amino group is critical for their mechanism of action, which involves inhibiting hemozoin formation in the parasite. nih.gov
The synthesis of hybrid molecules incorporating the 4-quinolone scaffold with other pharmacologically active moieties has also been explored. For example, 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids have shown promise as antibacterial agents. mdpi.com These studies underscore the versatility of the 4-quinolinol core for generating diverse pharmacological activities through systematic structural modifications.
Rational Design of Novel 4-Quinolinol Analogs for Optimized Therapeutic Performance
Rational drug design, often guided by computational methods, plays a pivotal role in the development of novel 4-quinolinol analogs with enhanced therapeutic properties. mdpi.com This approach involves designing molecules with specific structural features predicted to improve their interaction with a biological target. nih.gov
For instance, the rational design of 4-(4-substituted-anilino)quinoline derivatives has been pursued to develop new anticancer agents. researchgate.net By modeling the interaction of these compounds with their target, researchers can identify modifications that are likely to increase their potency and selectivity. researchgate.net Similarly, the design of oxazolo[4,5-c]quinolinone analogs has been explored for the development of novel interleukin-33 inhibitors. researchgate.net
Structure-based drug design (SBDD) is a powerful tool in this process, utilizing the three-dimensional structure of the target protein to design complementary ligands. mdpi.com This approach has been applied to the design of quinoline derivatives targeting various enzymes and receptors. nih.gov Ligand-based drug design, which uses the structures of known active compounds to create a pharmacophore model, is another valuable strategy. nih.govnih.gov
Application of SAR in Identifying Pharmacophores and Modulating Selectivity
SAR studies are instrumental in identifying the pharmacophore of a class of compounds, which is the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For 4-quinolinol derivatives, the quinoline nitrogen, the 4-hydroxyl group, and the substituents at various positions all contribute to the pharmacophore. mdpi.com
By systematically altering these features, researchers can map the pharmacophore and understand the structural requirements for activity. For example, in the development of NorA inhibitors for Staphylococcus aureus, SAR studies identified the key features required for NorA inhibition. nih.govnih.gov
Furthermore, SAR can be used to modulate the selectivity of a compound for its intended target over other proteins. This is crucial for minimizing off-target effects and improving the safety profile of a drug. For example, in the development of anticancer agents, it is important to design compounds that are more toxic to cancer cells than to normal cells. nih.gov By understanding the SAR of a series of compounds, researchers can make modifications that enhance this selectivity.
The following table summarizes the biological activities of some of the discussed quinoline derivatives:
| Compound Class | Substituents | Biological Activity | Reference |
| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives | 6-Chloro, 4-(2-chlorophenyl), 3-(2-hydroxyethyl) | Anti-HBV | nih.gov |
| 6-chloro-quinazolin derivatives | 6-Chloro | Antitumor | nih.gov |
| 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives | 6-(tert-butyl), 8-chloro, 2,3-dimethyl | Antifungal | researchgate.net |
| 4-aryl-6-chloro-quinoline derivatives | 4-Aryl, 6-chloro | Anti-HBV | nih.gov |
| 4-aminoquinoline derivatives | 4-Amino | Antimalarial | nih.gov |
| 4-aminoquinoline-hydrazone and isatin hybrids | 4-Amino, hydrazone, isatin | Antibacterial | mdpi.com |
Advanced Analytical Techniques for Characterization and Mechanistic Elucidation in 4 Quinolinol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT-135, COSY, HSQC) for Structural Confirmation
High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments would be required to definitively confirm the constitution of 6-Chloro-2,8-dimethyl-4-quinolinol.
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, two separate singlets for the methyl groups at the C2 and C8 positions, a signal for the proton on the C3 position, and a potentially broad signal for the hydroxyl proton at C4, which may exchange with deuterium (B1214612) in solvents like D₂O.
¹³C NMR and DEPT-135: The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is run concurrently to differentiate between CH, CH₂, and CH₃ groups. For the target molecule, this would confirm the presence of two methyl (CH₃) carbons, three aromatic methine (CH) carbons, and six quaternary carbons (including those bonded to Cl, OH, and the ring junction carbons).
2D NMR (COSY, HSQC): Two-dimensional techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would show correlations between neighboring protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of each proton and its corresponding carbon, for instance, linking the methyl proton signals to their specific methyl carbon signals.
Table 1: Predicted NMR Assignments for this compound Note: The chemical shifts (δ) are illustrative and based on typical values for similar quinoline structures. Actual values would be determined experimentally.
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | DEPT-135 |
|---|---|---|---|
| C2-CH₃ | ~2.5 | ~20 | CH₃ |
| C8-CH₃ | ~2.7 | ~18 | CH₃ |
| H3 | ~6.3 | ~105 | CH |
| H5 | ~7.8 | ~125 | CH |
| H7 | ~7.5 | ~130 | CH |
| C4-OH | Variable, broad | N/A | N/A |
| C2 | N/A | ~155 | Quaternary |
| C4 | N/A | ~175 | Quaternary |
| C6 | N/A | ~130 | Quaternary |
| C8 | N/A | ~135 | Quaternary |
| C4a | N/A | ~140 | Quaternary |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): Standard MS analysis would show the mass-to-charge ratio (m/z) of the molecular ion (M⁺). A key feature for this compound would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit two peaks for the molecular ion: an M⁺ peak and an M+2 peak, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom. wpmucdn.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₁H₁₀ClNO, the calculated exact mass of the monoisotopic molecular ion [M+H]⁺ would be compared to the experimental value to confirm the molecular formula with high confidence.
Fragmentation Analysis: The energetically unstable molecular ions often break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways could include the loss of a methyl radical (•CH₃), loss of carbon monoxide (CO), or cleavage of the quinoline ring system. mdpi.com Analyzing these fragments helps to piece together the molecular structure, corroborating the NMR data.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Adduct | Calculated m/z |
|---|---|---|
| C₁₁H₁₀ClNO | [M]⁺ | 207.0451 |
| C₁₁H₁₀³⁷ClNO | [M+2]⁺ | 209.0421 |
| C₁₁H₁₁ClNO | [M+H]⁺ | 208.0529 |
Infrared (IR) Spectroscopy and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Spectroscopic methods like IR and UV-Vis provide complementary information about the functional groups and electronic system of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic peaks. The region from ~1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for every compound. docbrown.info
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Quinoline and its derivatives are known to be chromophoric and exhibit characteristic absorption bands in the UV region, typically corresponding to π → π* transitions. The stability of a compound in solution can also be monitored by repeatedly measuring its UV-Vis spectrum over time to detect any changes in the absorption bands. mdpi.com
Table 3: Expected Spectroscopic Data (IR and UV-Vis) for this compound
| Spectroscopy | Region/Wavelength | Expected Transition/Vibration |
|---|---|---|
| IR | 3400-3200 cm⁻¹ (broad) | O-H stretch (hydroxyl group) |
| IR | 3100-3000 cm⁻¹ | Aromatic C-H stretch |
| IR | 2980-2850 cm⁻¹ | Aliphatic C-H stretch (methyl groups) |
| IR | 1620-1500 cm⁻¹ | C=C and C=N aromatic ring stretches |
| IR | 850-550 cm⁻¹ | C-Cl stretch (in fingerprint region) |
X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis
While NMR confirms the structure in solution, X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of the compound must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined.
Although a crystal structure for this compound is not publicly available, analysis of related complex quinoline derivatives demonstrates the detailed data this technique provides. For example, the crystal structure of a related chloro-dimethylquinoline derivative was solved and refined, providing precise atomic coordinates and confirming its molecular geometry and packing in the crystal lattice. nih.gov This level of detail is invaluable for understanding conformational preferences and non-covalent interactions like hydrogen bonding and π–π stacking.
Table 4: Illustrative Crystal Data Parameters from a Related Chloro-Quinoline Structure nih.gov Note: This data is for a more complex molecule containing a quinoline core and is presented to illustrate the type of information obtained from X-ray crystallography.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.3187 (5) |
| b (Å) | 28.0038 (17) |
| c (Å) | 11.2093 (7) |
| β (°) | 98.721 (6) |
| Volume (ų) | 2581.1 (3) |
Chromatographic Techniques (e.g., Liquid Chromatography-Mass Spectrometry, LC-MS) for Purity, Identification, and Metabolic Profiling
Chromatographic methods are essential for separating the target compound from impurities and for quantitative analysis.
Purity and Identification: Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard method for assessing the purity of a compound. By coupling HPLC with a mass spectrometer (LC-MS), each peak that elutes from the column can be analyzed by its mass, providing a high degree of confidence in peak identification. A typical method would involve a reversed-phase column (e.g., C18) and a gradient elution using a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid like formic acid to improve peak shape. tsu.edu
Metabolic Profiling: LC-MS is a powerful technique for metabolic studies. After administering the compound to a biological system, samples (e.g., plasma, urine) can be analyzed to identify metabolites. tsu.edu Metabolites are typically identified by searching for masses corresponding to the parent compound plus or minus the mass of common metabolic transformations (e.g., +16 for hydroxylation, +80 for sulfation, +176 for glucuronidation).
Table 5: Exemplar LC-MS Method Parameters for Analysis of a Halo-Hydroxyquinoline tsu.edu
| Parameter | Description |
|---|---|
| Instrument | Liquid Chromatograph coupled to a Tandem Mass Spectrometer |
| Column | C18 reversed-phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Elution | Gradient |
Complementary Analytical Methods for Stability and Reactivity Assessment
Understanding the stability of a compound is critical for its handling, storage, and potential application.
Stability Studies: The chemical stability of this compound can be assessed under various stress conditions, such as different pH values, temperatures, and light exposure. Analytical techniques like HPLC or LC-MS are ideal for these studies. Samples are analyzed at different time points, and the concentration of the parent compound is monitored. The appearance of new peaks would indicate degradation, and these degradants can be identified using the coupled mass spectrometer. nih.gov
Reactivity Assessment: The reactivity of the compound can be probed by setting up reactions with different reagents and monitoring the reaction progress. For example, the reactivity of the hydroxyl group could be tested through esterification or etherification reactions. NMR and LC-MS are the primary tools used to track the disappearance of the starting material and the formation of new products, thereby elucidating the compound's chemical reactivity.
Table 6: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-chloro-2,4-diphenylquinoline |
| 6-chloro-2-methylquinoline |
| 6-bromo-4-chloro-2,8-dimethylquinoline |
| Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate |
| 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone |
| 7-bromo-5-chloroquinolin-8-ol |
| acetonitrile |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2,8-dimethyl-4-quinolinol, and how do reaction conditions influence yield?
- Methodology :
-
Chlorination via HCl/Cl₂ : A common method involves chlorination of precursor quinolinols using chlorine gas in methanol/HCl (yield ~60–70%) .
-
Ferrocenyl imine coupling : Advanced routes employ acetaldehyde and iodine catalysis for heterocyclic coupling, achieving 63% yield (ferrocenyl derivatives) .
-
Optimization : Temperature control (0–85°C) and solvent selection (THF, toluene) significantly impact purity and yield .
- Data Table :
| Method | Precursor | Catalyst/Solvent | Yield | Reference |
|---|---|---|---|---|
| HCl/Cl₂ chlorination | 2,8-dihydroxy-6-purinethiol | Methanol/HCl | 60–70% | |
| Ferrocenyl imine route | Ferrocenyl imine + acetaldehyde | Iodine/THF | 63% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Methodology :
- ¹H/¹³C NMR : Resolve methyl (δ 2.1–2.5 ppm) and chloro-substituted aromatic protons (δ 7.0–8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., C₁₁H₉ClNO = 218.04 g/mol) .
- IR Spectroscopy : Identifies hydroxyl (3420 cm⁻¹) and quinoline carbonyl stretches (1650–1700 cm⁻¹) .
Q. What biological activities are associated with this compound in preclinical models?
- Methodology :
- Apoptosis Induction : Demonstrated in tumor suppression studies via caspase-3 activation assays .
- SIRT1 Inhibition : At 10 µM, it protects ovarian follicles from cyclophosphamide metabolite toxicity in ex vivo cultures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., 10 µM in ovarian cultures vs. higher doses in apoptosis assays ).
- Model-Specific Factors : Cell type (e.g., cancer vs. primary cells) and culture conditions (hypoxia/normoxia) may explain variability .
- Meta-Analysis : Use open-data repositories to aggregate results and identify confounding variables .
Q. What structural modifications enhance the bioactivity of this compound derivatives?
- Methodology :
- Substituent Effects : Adding a 4-aryl group (e.g., 4-chlorophenyl) improves anti-HBV activity (EC₅₀ = 0.8 µM) .
- Heterocyclic Fusion : Ferrocenyl substitution at position 2 increases redox activity for catalytic applications .
- Data Table :
| Derivative | Modification Site | Bioactivity Enhancement | Reference |
|---|---|---|---|
| 6-Chloro-2-ferrocenylquinoline | Position 2 | Catalytic redox activity | |
| 4-(4-Chlorophenyl) variant | Position 4 | Anti-HBV activity (EC₅₀ = 0.8 µM) |
Q. How should experimental designs be structured to evaluate this compound in complex biological systems?
- Methodology :
- Control Groups : Include vehicle (DMSO), positive controls (e.g., EX-527 for SIRT1 inhibition), and toxicity benchmarks .
- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to map pathways affected by quinolinol exposure .
Q. What are the emerging applications of this compound in materials science?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
